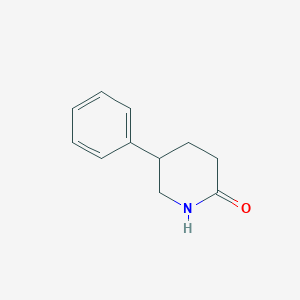

5-Phenylpiperidin-2-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-phenylpiperidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO/c13-11-7-6-10(8-12-11)9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNYJDLYSXYMKTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NCC1C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3973-63-5 | |

| Record name | 4-Phenyl-delta-valerolactam | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Significance of the 5-Phenylpiperidin-2-one Scaffold

An In-depth Technical Guide to the Synthesis of 5-Phenylpiperidin-2-one

This compound, also known as 5-phenyl-δ-valerolactam, is a six-membered heterocyclic compound featuring a lactam (a cyclic amide) and a phenyl substituent. The piperidine ring is a highly privileged scaffold in medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active compounds.[1][2][3] Its derivatives are integral to drugs targeting the central nervous system, cardiovascular diseases, and more.[4] The presence of the phenyl group at the 5-position introduces specific steric and electronic properties, making this particular scaffold a valuable building block for developing novel therapeutic agents. Its structure is foundational to compounds with potential analgesic, anti-inflammatory, and antipsychotic activities.[5][6][7]

This guide provides a comprehensive overview of the core synthetic pathways to this compound, designed for researchers and drug development professionals. It moves beyond simple procedural lists to delve into the mechanistic underpinnings and the rationale behind experimental choices, ensuring a deep and practical understanding of the chemistry involved.

Pathway 1: Catalytic Hydrogenation of 5-Phenyl-2-pyridone

This is arguably the most direct and atom-economical approach, involving the saturation of the pyridone ring. The choice of catalyst and reaction conditions is critical to achieving high yield and preventing over-reduction or side reactions.

Mechanistic Rationale

Catalytic hydrogenation is a heterogeneous reaction that occurs on the surface of a metal catalyst.[8] The process begins with the adsorption of both the hydrogen gas and the substrate (5-phenyl-2-pyridone) onto the catalyst surface. This weakens the H-H bond in hydrogen and the π-bonds in the pyridone ring. Hydrogen atoms are then added sequentially across the double bonds of the ring in a stepwise fashion.[8][9]

The use of catalysts like Platinum(IV) oxide (PtO2, Adams' catalyst) or Palladium on Carbon (Pd/C) is common.[10][11] PtO2 is often favored for its high activity in reducing aromatic systems under acidic conditions, which can help protonate the substrate and facilitate hydrogenation.[10] The reaction is typically performed under pressure to increase the concentration of hydrogen on the catalyst surface, thereby accelerating the reaction rate.

Visualizing the Hydrogenation Pathway

Caption: Experimental workflow for catalytic hydrogenation.

Experimental Protocol: Catalytic Hydrogenation

-

Vessel Preparation: To a high-pressure hydrogenation vessel, add 5-phenyl-2-pyridone (1.0 eq).

-

Catalyst and Solvent Addition: Add Platinum(IV) oxide (PtO2, ~0.05 eq) and glacial acetic acid as the solvent.

-

Hydrogenation: Seal the vessel, purge with nitrogen, and then introduce hydrogen gas to a pressure of 50-70 bar.[10]

-

Reaction: Agitate the mixture at room temperature for 12-24 hours, monitoring the reaction progress by observing the cessation of hydrogen uptake.

-

Workup: Carefully vent the hydrogen gas. Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Purification: Concentrate the filtrate under reduced pressure to remove the acetic acid. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Data Summary: Hydrogenation

| Parameter | Condition | Rationale / Field Insight |

| Catalyst | PtO2, Pd/C | PtO2 is highly effective for pyridine ring reduction, especially in acidic media which activates the ring.[10] |

| Solvent | Glacial Acetic Acid | Protic solvent that aids in substrate solubility and activation; can participate in the reaction mechanism.[10] |

| Pressure | 50-70 bar | High pressure increases H2 concentration at the catalyst surface, driving the reaction to completion.[10] |

| Temperature | Room Temperature | Sufficient for the reaction to proceed without promoting side reactions like hydrogenolysis. |

| Expected Yield | >90% | This is a high-yielding transformation due to its direct nature. |

Pathway 2: Beckmann Rearrangement

The Beckmann rearrangement is a classic and powerful method for converting a ketoxime into an amide or lactam.[12][13] For the synthesis of this compound, the precursor is the oxime of 2-benzylidenecyclopentanone.

Mechanistic Rationale

The reaction proceeds through several distinct steps:

-

Oxime Formation: 2-Benzylidenecyclopentanone reacts with hydroxylamine to form the corresponding ketoxime. Two geometric isomers (E and Z) are possible.

-

Activation: The hydroxyl group of the oxime is a poor leaving group. It must be activated by protonation with a strong acid (e.g., H₂SO₄, polyphosphoric acid - PPA) or by conversion to a better leaving group, such as a tosylate using tosyl chloride (TsCl).[12][14]

-

Rearrangement: The key step is a concerted[14][15]-shift. The alkyl group that is anti-periplanar to the leaving group on the nitrogen migrates from carbon to nitrogen, displacing the leaving group (water or tosylate).[14][16] This migration occurs with retention of configuration at the migrating carbon.

-

Tautomerization: The resulting nitrilium ion is attacked by water, and subsequent tautomerization yields the final lactam product.[16]

The stereochemistry of the oxime is crucial; only the group anti to the hydroxyl will migrate. For the oxime of 2-benzylidenecyclopentanone, the desired migration of the C-C bond within the cyclopentane ring leads to the six-membered piperidinone ring.

Visualizing the Beckmann Rearrangement Mechanism

Caption: Key steps of the Beckmann rearrangement mechanism.

Experimental Protocol: Beckmann Rearrangement

-

Part A: Oxime Synthesis

-

Dissolve 2-benzylidenecyclopentanone (1.0 eq) and hydroxylamine hydrochloride (1.2 eq) in ethanol.

-

Add a base such as pyridine or sodium acetate (1.5 eq) and reflux the mixture for 2-4 hours.

-

Cool the reaction mixture and pour it into water. The precipitated oxime is collected by filtration and can be recrystallized.

-

-

Part B: Rearrangement

-

Acid-Catalyzed: Slowly add the dried 2-benzylidenecyclopentanone oxime (1.0 eq) to pre-heated polyphosphoric acid (PPA) or concentrated sulfuric acid at ~120-130°C with stirring.[14]

-

Maintain the temperature for 15-30 minutes.

-

Carefully pour the hot mixture onto crushed ice.

-

Neutralize with a strong base (e.g., NaOH solution) to precipitate the crude product.

-

Collect the solid by filtration, wash with water, and purify by recrystallization.

-

Data Summary: Beckmann Rearrangement

| Parameter | Condition | Rationale / Field Insight |

| Precursor | 2-Benzylidenecyclopentanone Oxime | Readily synthesized from commercially available starting materials. |

| Catalyst/Reagent | H₂SO₄, PPA, TsCl | Strong acids or sulfonylating agents are required to convert the oxime's hydroxyl into a good leaving group.[12][14] |

| Temperature | 120-130°C | High temperature is typically needed to overcome the activation energy for the rearrangement.[14] |

| Workup | Quenching on ice, neutralization | Essential for safely handling the strong acid and isolating the product. |

| Expected Yield | 60-75% | Yields can be moderate due to potential side reactions or incomplete conversion.[15] |

Pathway 3: Reductive Amination of a γ-Benzoylbutyric Acid Derivative

Reductive amination is a cornerstone of amine synthesis, forming a C-N bond by reducing an imine intermediate.[17][18][19] This pathway offers a convergent approach starting from a linear keto-acid.

Mechanistic Rationale

-

Imine/Enamine Formation: The starting material, such as the ethyl ester of 4-benzoylbutyric acid, reacts with an ammonia source (e.g., ammonium acetate) to form an intermediate imine or enamine. This step is often acid-catalyzed.

-

Intramolecular Cyclization: The enamine undergoes an intramolecular cyclization (an aza-Michael addition) to form a six-membered ring intermediate.

-

Reduction: A reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or catalytic hydrogenation, reduces the resulting cyclic imine (or related species) to the saturated piperidine ring. In some cases, the cyclization and reduction can occur in a concerted or one-pot fashion.

-

Lactamization: The terminal ester group then undergoes intramolecular aminolysis to form the thermodynamically stable δ-lactam ring, yielding this compound.

This pathway leverages the dual reactivity of the keto-ester precursor to construct the heterocyclic ring in a highly efficient manner.

Visualizing the Reductive Amination Workflow

Caption: Conceptual workflow for the reductive amination pathway.

Experimental Protocol: Reductive Amination

-

Reaction Setup: In a suitable solvent like methanol, combine 4-benzoylbutyric acid (or its ethyl ester) (1.0 eq), an ammonia source like ammonium acetate (~5 eq), and a reducing agent like NaBH₃CN (1.5 eq).

-

pH Adjustment: Adjust the pH of the mixture to ~6 using a mild acid (e.g., acetic acid) to promote imine formation without deactivating the amine.

-

Reaction: Stir the mixture at room temperature for 24-48 hours.

-

Lactamization: Upon completion of the reduction, heat the reaction mixture to reflux to drive the intramolecular lactamization.

-

Workup: Cool the reaction, quench any remaining reducing agent carefully, and concentrate the solvent.

-

Purification: Extract the product into an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and purify by column chromatography.

Data Summary: Reductive Amination

| Parameter | Condition | Rationale / Field Insight |

| Starting Material | 4-Benzoylbutyric Acid | Accessible via Friedel-Crafts acylation of benzene with glutaric anhydride.[20] |

| Nitrogen Source | Ammonium Acetate | Acts as both the ammonia source and a buffer to maintain optimal pH for imine formation. |

| Reducing Agent | NaBH₃CN, Catalytic Hydrogenation | NaBH₃CN is selective for imines over ketones. Catalytic hydrogenation is a cleaner alternative.[21] |

| Key Steps | One-pot imine formation, cyclization, reduction, and lactamization | A highly efficient cascade reaction that builds complexity quickly. |

| Expected Yield | 50-70% | Yields can vary depending on the efficiency of each step in the cascade. |

Conclusion

The synthesis of this compound can be accomplished through several robust and well-established chemical pathways. The choice of method often depends on the availability of starting materials, desired scale, and safety considerations.

-

Catalytic Hydrogenation offers the most direct and highest-yielding route but requires specialized high-pressure equipment.

-

The Beckmann Rearrangement is a classic, versatile method that utilizes readily available starting materials but involves harsh acidic conditions and high temperatures.

-

Reductive Amination provides a clever cascade approach to construct the ring system, though it may require more careful optimization of reaction conditions to maximize yield.

Each of these pathways provides a solid foundation for researchers and drug development professionals to access this important heterocyclic scaffold for further elaboration and discovery.

References

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ijnrd.org [ijnrd.org]

- 7. Novel piperazine-2,5-dione analogs bearing 1H-indole: Synthesis and biological effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. youtube.com [youtube.com]

- 9. scs.illinois.edu [scs.illinois.edu]

- 10. researchgate.net [researchgate.net]

- 11. tcichemicals.com [tcichemicals.com]

- 12. Beckmann rearrangement - Wikipedia [en.wikipedia.org]

- 13. Beckmann Rearrangement [organic-chemistry.org]

- 14. alfa-chemistry.com [alfa-chemistry.com]

- 15. derpharmachemica.com [derpharmachemica.com]

- 16. masterorganicchemistry.com [masterorganicchemistry.com]

- 17. researchgate.net [researchgate.net]

- 18. Reductive Amination Review [erowid.org]

- 19. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 20. benchchem.com [benchchem.com]

- 21. soc.chim.it [soc.chim.it]

The Emergence and Synthetic Evolution of the 5-Phenylpiperidin-2-one Scaffold: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 5-phenylpiperidin-2-one core is a significant heterocyclic scaffold in medicinal chemistry, forming the basis for a variety of biologically active compounds. This guide provides a comprehensive overview of the discovery and historical development of this structural motif. It delves into the foundational synthetic strategies, explaining the chemical principles that underpin these methodologies. Furthermore, the guide explores the pharmacological significance of this compound derivatives, highlighting their applications in contemporary drug discovery with a focus on their diverse biological activities. Detailed experimental protocols for key synthetic transformations are provided, alongside a critical analysis of the advantages and limitations of various synthetic routes. This document serves as an in-depth resource for researchers engaged in the design and synthesis of novel therapeutics based on the phenylpiperidine framework.

Introduction: The Piperidine Ring in Medicinal Chemistry

The piperidine moiety is a cornerstone in the architecture of many pharmaceuticals and natural products.[1] As a saturated six-membered heterocycle containing a nitrogen atom, its conformational flexibility and ability to engage in hydrogen bonding make it a privileged scaffold in drug design. The introduction of a phenyl group onto the piperidine ring dramatically influences the molecule's lipophilicity, metabolic stability, and potential for specific receptor interactions, leading to a wide array of pharmacological activities.[1] This guide focuses specifically on the this compound isomer, a lactam derivative of phenylpiperidine, and traces its journey from a synthetic curiosity to a valuable building block in the development of novel therapeutic agents.

The Dawn of Phenylpiperidone Synthesis: Foundational Methodologies

While a singular, seminal publication marking the "discovery" of this compound is not readily identifiable in the historical literature, its emergence can be understood within the broader context of the development of synthetic methods for piperidone scaffolds. The synthesis of such compounds is intrinsically linked to classical organic reactions that enable the formation of the core heterocyclic ring.

The Dieckmann Condensation: A Cornerstone of Piperidone Synthesis

One of the most probable early routes to the this compound core would have involved a Dieckmann condensation. This intramolecular cyclization of a diester to form a β-keto ester is a powerful tool for the construction of five- and six-membered rings. The general logic of this approach involves the synthesis of a suitable acyclic precursor containing the necessary carbon and nitrogen atoms, followed by base-catalyzed cyclization.

The causality behind this choice of strategy lies in the ready availability of starting materials and the robustness of the reaction. For instance, the synthesis could conceptually begin with the Michael addition of an amine to an α,β-unsaturated ester, followed by N-alkylation with a second ester-containing fragment to build the linear precursor for cyclization.

Conceptual Synthetic Workflow via Dieckmann Condensation

Caption: Conceptual workflow for the synthesis of this compound via Dieckmann condensation.

The Mannich Reaction: Building Complexity

Another classical approach to piperidone synthesis is the Mannich reaction, which involves the aminoalkylation of an acidic proton located on a carbonyl compound.[2] While more commonly applied to the synthesis of 4-piperidones, variations of this reaction could be envisioned for the construction of the 5-phenyl-2-piperidone scaffold. This method is particularly valuable for creating more complex, substituted piperidones in a convergent manner.[2]

Illustrative Mannich-Type Cyclization

Caption: General scheme for the synthesis of a 2-aryl-4-piperidone via a Mannich-type cyclization, illustrating a related synthetic strategy.[2]

Modern Synthetic Protocols

Contemporary organic synthesis has expanded the toolbox for constructing piperidone derivatives, offering improved efficiency, stereocontrol, and functional group tolerance.

Catalytic Hydrogenation of Pyridine Derivatives

The catalytic hydrogenation of substituted pyridones is a direct and efficient method for accessing the corresponding piperidones. This approach benefits from the wide availability of substituted pyridines as starting materials.

Experimental Protocol: Catalytic Hydrogenation

-

Reaction Setup: In a high-pressure reaction vessel, dissolve the substituted 2-pyridone (1.0 eq) in a suitable solvent such as methanol or ethanol.

-

Catalyst Addition: Add a catalytic amount of a hydrogenation catalyst, typically 5-10 mol% of platinum on carbon (Pt/C) or rhodium on alumina (Rh/Al₂O₃).

-

Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the reactor to the desired hydrogen pressure (typically 50-500 psi) and heat to the appropriate temperature (50-100 °C).

-

Reaction Monitoring: Monitor the reaction progress by techniques such as TLC, GC-MS, or ¹H NMR spectroscopy.

-

Workup: Upon completion, cool the reaction to room temperature and carefully vent the hydrogen gas. Filter the reaction mixture through a pad of celite to remove the catalyst.

-

Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography or recrystallization to afford the desired piperidin-2-one.

Ring-Closing Metathesis (RCM)

Ring-closing metathesis has emerged as a powerful and versatile method for the synthesis of a wide range of cyclic compounds, including piperidones. This reaction, often catalyzed by ruthenium-based catalysts, involves the intramolecular reaction of a diene to form a cyclic olefin.

Conceptual RCM Approach to a Piperidone Precursor

Caption: A conceptual workflow illustrating the use of Ring-Closing Metathesis for the synthesis of a piperidin-2-one scaffold.

Pharmacological Profile and Applications in Drug Discovery

The this compound scaffold and its derivatives have been explored for a range of biological activities, underscoring their potential in drug development. The presence of the phenyl ring and the lactam functionality provides a platform for introducing diverse substituents to modulate pharmacological properties.

| Derivative Class | Biological Target/Activity | Therapeutic Potential |

| Phenylpiperidine Sulfones | CCR5 Antagonists | Anti-HIV Agents[3] |

| Piperazine and N-Benzylpiperidine Hybrids | Multi-target ligands (AChE, BChE, BACE-1, Aβ aggregation) | Alzheimer's Disease[4] |

| 3-Phenylpiperidine-2,6-diones | Antiviral (CVB-2, HSV-1) | Antiviral Therapies[5] |

| 2-(Piperidin-4-yl)isoquinolines | Antifungal | Antimycotic Agents[6] |

| N-Arylpiperazines | 5-HT1A Receptor Ligands, Cytotoxic Activity | Neurological Disorders, Oncology[7] |

The diverse biological activities of these derivatives highlight the versatility of the phenylpiperidine core. For instance, derivatives have shown promise as CCR5 antagonists for the treatment of HIV, as multi-target ligands for Alzheimer's disease, and as antifungal agents.[3][4][6] The lactam portion of the this compound molecule offers a handle for further chemical modification, allowing for the fine-tuning of activity and pharmacokinetic properties.

Conclusion and Future Perspectives

The this compound scaffold has evolved from a structural motif accessible through classical organic reactions to a valuable building block in modern medicinal chemistry. While its initial discovery is not attributable to a single breakthrough, its importance has grown with the development of more sophisticated synthetic methodologies and a deeper understanding of its pharmacological potential. The continued exploration of derivatives based on this core structure is likely to yield novel therapeutic agents with a wide range of applications, from infectious diseases to neurodegenerative disorders and oncology. The inherent versatility of the phenylpiperidone framework ensures its continued relevance in the ongoing quest for new and improved medicines.

References

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. Syntheses and biological evaluation of 5-(piperidin-1-yl)-3-phenyl-pentylsulfones as CCR5 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, Synthesis, and Biological Evaluation of Piperazine and N-Benzylpiperidine Hybrids of 5-Phenyl-1,3,4-oxadiazol-2-thiol as Potential Multitargeted Ligands for Alzheimer's Disease Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

An In-Depth Technical Guide to 5-Arylpiperidin-2-ones: Synthesis, Properties, and Applications in Drug Discovery

Introduction

The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural core of a vast number of pharmaceuticals and biologically active compounds.[1] Its prevalence is a testament to its favorable physicochemical properties, metabolic stability, and ability to present substituents in a well-defined three-dimensional orientation, which is crucial for molecular recognition at biological targets.[2][3] Within this important class of heterocycles, piperidin-2-ones (also known as δ-valerolactams) represent a particularly valuable subclass. The embedded amide functionality offers a unique combination of hydrogen bonding capabilities and conformational constraints.

This guide provides a comprehensive technical overview of 5-arylpiperidin-2-ones, a key subset of these scaffolds. We will use 5-phenylpiperidin-2-one as a representative example to explore the nomenclature, stereochemical considerations, synthetic strategies, and applications of this important class of molecules in modern drug discovery and development.

Nomenclature and Structural Features

IUPAC Nomenclature

According to IUPAC guidelines, the systematic name for the parent structure is piperidin-2-one .[4][5][6] The numbering of the piperidine ring begins at the nitrogen atom as position 1 and proceeds around the ring to the carbonyl carbon at position 2. Therefore, a phenyl group attached to the carbon atom at the fifth position results in the IUPAC name This compound .

Synonyms for the parent piperidin-2-one structure include δ-valerolactam and 2-azacyclohexanone.[6] Consequently, this compound can also be referred to as 5-phenyl-δ-valerolactam .

Key Structural Features and Stereochemistry

The 5-arylpiperidin-2-one scaffold possesses several key structural features that are of interest to medicinal chemists:

-

Chiral Center: The carbon at the 5-position (C5) is a stereocenter, meaning that 5-arylpiperidin-2-ones can exist as a pair of enantiomers, (R)-5-phenylpiperidin-2-one and (S)-5-phenylpiperidin-2-one. The stereochemistry at this position is often critical for biological activity, as it dictates the spatial orientation of the aryl group.[3]

-

Conformational Rigidity: The lactam moiety introduces a degree of rigidity to the piperidine ring. The ring typically adopts a distorted chair or boat conformation, which can influence the positioning of substituents and their interactions with protein binding pockets.[7]

-

Amide Functionality: The amide group at positions 1 and 2 is a key pharmacophoric feature, capable of acting as both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the C=O group).

Synthetic Strategies for 5-Arylpiperidin-2-ones

The synthesis of substituted piperidines and piperidinones is a well-established field in organic chemistry.[1] While specific protocols for this compound are not abundantly reported, several general strategies for the synthesis of 5-aryl-substituted piperidin-2-ones can be employed. The choice of synthetic route often depends on the desired stereochemistry and the availability of starting materials.

General Synthetic Workflow

A common conceptual approach to the synthesis of 5-arylpiperidin-2-ones involves the formation of a suitable precursor that can be cyclized to form the lactam ring. This can be achieved through various methods, including intramolecular amidation or cyclization of functionalized linear precursors.

Figure 1: A conceptual workflow for the synthesis of 5-arylpiperidin-2-ones.

Experimental Protocol: A Representative Synthesis

The following is a representative, multi-step protocol for the synthesis of a 5-aryl-substituted piperidin-2-one, based on established chemical transformations. This protocol is illustrative and may require optimization for specific substrates.

Step 1: Michael Addition to a Cinnamate Ester

-

To a solution of a substituted ethyl cinnamate (1 equivalent) in a suitable solvent such as ethanol, add a nitrogen-containing nucleophile like nitromethane (1.2 equivalents) and a catalytic amount of a base (e.g., DBU).

-

Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

-

Quench the reaction with a mild acid and extract the product with an organic solvent.

-

Purify the resulting nitro ester by column chromatography.

Causality: The Michael addition is a robust method for forming carbon-carbon or carbon-nitrogen bonds at the β-position of an α,β-unsaturated carbonyl compound. The choice of a cinnamate ester introduces the aryl group at the desired position in the linear precursor.

Step 2: Reduction of the Nitro Group

-

Dissolve the purified nitro ester from Step 1 in a solvent like methanol or ethyl acetate.

-

Add a catalyst, such as palladium on carbon (Pd/C), to the solution.

-

Hydrogenate the mixture under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) until the reaction is complete.

-

Filter the reaction mixture through celite to remove the catalyst and concentrate the filtrate under reduced pressure to obtain the amino ester.

Causality: The reduction of the nitro group to an amine is a crucial step to set the stage for the subsequent intramolecular cyclization. Catalytic hydrogenation is a clean and efficient method for this transformation.

Step 3: Intramolecular Cyclization (Lactamization)

-

Heat the crude amino ester from Step 2, either neat or in a high-boiling solvent like toluene or xylene.

-

The intramolecular aminolysis of the ester will occur, leading to the formation of the 5-arylpiperidin-2-one and the release of ethanol.

-

Monitor the reaction for the disappearance of the starting material.

-

Cool the reaction mixture and purify the product by recrystallization or column chromatography.

Causality: This thermal cyclization is driven by the proximity of the newly formed amine and the ester functional groups. It is an efficient way to form the thermodynamically stable six-membered lactam ring.

Physicochemical Properties

Due to the limited availability of experimental data for this compound, the following table presents expected or representative properties based on closely related structures.

| Property | Representative Value/Information | Source/Justification |

| Molecular Formula | C₁₁H₁₃NO | Calculated |

| Molecular Weight | 175.23 g/mol | Calculated |

| Appearance | White to off-white solid | Based on similar piperidinone structures[6] |

| Melting Point | Expected to be in the range of 100-150 °C | Extrapolated from related substituted piperidones |

| Solubility | Soluble in organic solvents like methanol, ethanol, and dichloromethane. Sparingly soluble in water. | General solubility of lactams |

| pKa | The N-H proton is weakly acidic, typical for amides. | General chemical principles |

Applications in Drug Discovery and Medicinal Chemistry

The 5-arylpiperidin-2-one scaffold is a valuable building block in drug discovery due to the privileged nature of the piperidine ring.[1][3] The introduction of an aryl group at the 5-position provides a handle for modulating the pharmacological properties of a molecule.

-

Central Nervous System (CNS) Agents: The lipophilic nature of the phenyl group can enhance the ability of a molecule to cross the blood-brain barrier, making this scaffold attractive for the development of CNS-active drugs. The piperidine motif is found in numerous antipsychotics, antidepressants, and analgesics.[2]

-

Oncology: The piperidin-2-one core can be found in molecules with anticancer activity. The aryl group can be functionalized to interact with specific residues in the binding sites of kinases or other cancer-related targets.

-

Antimicrobial Agents: The piperidine ring is a component of various antibacterial and antifungal compounds. The 5-aryl substituent can be modified to optimize the antimicrobial spectrum and potency.

The strategic placement of the aryl group at the 5-position allows for the exploration of chemical space in a region of the molecule that is often critical for target engagement. The ability to synthesize both enantiomers of 5-arylpiperidin-2-ones allows for detailed structure-activity relationship (SAR) studies to determine the optimal stereochemistry for a given biological target.[3]

Conclusion

The 5-arylpiperidin-2-one scaffold, exemplified by this compound, represents a valuable and versatile platform in medicinal chemistry. Its well-defined stereochemistry, conformational features, and the presence of a pharmacophorically important lactam moiety make it an attractive starting point for the design of novel therapeutics. While specific data for the unsubstituted 5-phenyl derivative is limited, the general synthetic strategies and the known importance of the piperidine core in drug discovery underscore the potential of this class of compounds for future research and development.

References

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. thieme-connect.com [thieme-connect.com]

- 4. iupac.org [iupac.org]

- 5. cuyamaca.edu [cuyamaca.edu]

- 6. 2-Piperidone | C5H9NO | CID 12665 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Synthesis of enantioenriched spirocyclic 2-arylpiperidines via kinetic resolution - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00011K [pubs.rsc.org]

Spectroscopic Characterization of 5-Phenylpiperidin-2-one: An In-Depth Technical Guide

Introduction

Molecular Structure

A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic data.

Caption: Molecular structure of 5-Phenylpiperidin-2-one.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 12-16 ppm.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of 200-240 ppm.

-

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

¹H NMR Spectral Data (Predicted)

The predicted ¹H NMR spectrum of this compound in CDCl₃ is detailed below. Chemical shifts are influenced by the electron-withdrawing nature of the amide carbonyl and the anisotropic effects of the phenyl ring.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Integration |

| H-N | 6.0 - 7.5 | broad singlet | - | 1H |

| Aromatic (ortho) | 7.30 - 7.40 | multiplet | - | 2H |

| Aromatic (meta, para) | 7.15 - 7.28 | multiplet | - | 3H |

| H-3 (axial & equatorial) | 2.30 - 2.50 | multiplet | - | 2H |

| H-4 (axial & equatorial) | 1.80 - 2.00 | multiplet | - | 2H |

| H-5 (axial) | 3.00 - 3.20 | multiplet | - | 1H |

| H-6 (axial & equatorial) | 3.30 - 3.50 | multiplet | - | 2H |

Expertise & Experience Insight: The broadness of the N-H proton signal is a characteristic feature, often due to quadrupole broadening from the nitrogen atom and potential hydrogen bonding. The diastereotopic nature of the methylene protons at positions 3, 4, and 6 will likely result in complex multiplets, even at high field strengths. 2D NMR techniques such as COSY and HSQC would be invaluable for unambiguous assignment.

¹³C NMR Spectral Data (Predicted)

The predicted ¹³C NMR spectrum in CDCl₃ will show distinct signals for the carbonyl carbon, the aromatic carbons, and the aliphatic carbons of the piperidinone ring.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (C-2) | 170 - 175 |

| Aromatic (quaternary) | 140 - 145 |

| Aromatic (CH) | 126 - 130 |

| C-3 | 30 - 35 |

| C-4 | 25 - 30 |

| C-5 | 40 - 45 |

| C-6 | 45 - 50 |

Trustworthiness Insight: The chemical shift of the carbonyl carbon is a key diagnostic peak and is expected in the downfield region typical for amides. The specific chemical shifts of the piperidinone ring carbons are sensitive to the conformation of the ring, which is influenced by the steric bulk of the phenyl substituent.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation:

-

Solid (KBr pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

-

Solid/Liquid (ATR): Place a small amount of the sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

-

Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition: Record the spectrum typically in the range of 4000-400 cm⁻¹.

-

Data Processing: Perform a background subtraction and, if necessary, an ATR correction.

Key IR Absorption Bands (Predicted)

The IR spectrum of this compound is expected to show characteristic absorptions for the N-H, C=O, C-H, and aromatic C=C bonds.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | 3200 - 3400 | Medium, broad |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch | 2850 - 3000 | Medium |

| C=O Stretch (Amide I) | 1640 - 1680 | Strong |

| N-H Bend (Amide II) | 1510 - 1570 | Medium |

| Aromatic C=C Stretch | 1450 - 1600 | Medium-Weak |

Authoritative Grounding: The position of the amide C=O stretch is a strong indicator of the ring size and any conjugation effects. For a six-membered lactam, this band is typically observed in the 1640-1680 cm⁻¹ region.[1][2][3] Aromatic C-H stretching vibrations appear at wavenumbers just above 3000 cm⁻¹, distinguishing them from aliphatic C-H stretches which are found just below 3000 cm⁻¹.[4]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via direct infusion or through a chromatographic system (e.g., GC-MS or LC-MS).

-

Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is common for GC-MS and provides extensive fragmentation, while Electrospray Ionization (ESI) is typical for LC-MS and often yields a prominent molecular ion.

-

Mass Analysis: Use a mass analyzer (e.g., quadrupole, time-of-flight) to separate the ions based on their mass-to-charge ratio (m/z).

-

Detection: Detect the ions to generate the mass spectrum.

Predicted Mass Spectrum Data

The predicted mass spectrum of this compound (Molecular Weight: 175.23 g/mol ) is expected to show the following key features:

| m/z | Predicted Fragment | Interpretation |

| 175 | [M]⁺ | Molecular Ion |

| 174 | [M-H]⁺ | Loss of a hydrogen radical |

| 117 | [M - C₂H₄O]⁺ | Retro-Diels-Alder type fragmentation |

| 104 | [C₈H₈]⁺ | Loss of the piperidinone ring fragment |

| 91 | [C₇H₇]⁺ | Tropylium ion (rearrangement from benzyl fragment) |

| 77 | [C₆H₅]⁺ | Phenyl cation |

Expertise & Experience Insight: In EI-MS, the molecular ion peak is expected to be reasonably intense. The fragmentation pattern will likely be dominated by cleavages alpha to the carbonyl group and the phenyl ring, as well as characteristic losses from the piperidinone ring. The formation of the tropylium ion (m/z 91) is a common rearrangement for compounds containing a benzyl moiety.[5][6]

Caption: Predicted key fragmentation pathways for this compound in EI-MS.

Conclusion

The spectroscopic data presented in this guide, while largely predictive, are grounded in well-established principles and comparison with closely related molecules. This information provides a solid foundation for the identification and characterization of this compound. For definitive structural confirmation, it is imperative to acquire experimental spectra and perform a full analysis, including 2D NMR experiments, to unambiguously assign all signals. This guide serves as a valuable resource for researchers embarking on studies involving this and similar piperidinone derivatives.

References

Introduction: The 5-Phenylpiperidin-2-one Scaffold as a Privileged Motif in Drug Discovery

An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of 5-Phenylpiperidin-2-one Analogs

The piperidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of pharmaceuticals and natural alkaloids.[1][2] Its conformational flexibility and ability to present substituents in precise three-dimensional orientations allow for potent and selective interactions with diverse biological targets.[2] Within this important class, the this compound core, a lactam derivative, represents a particularly intriguing template for designing novel therapeutics. This structure combines a rigidifying lactam ring with a versatile phenyl group, providing a foundation for developing agents targeting the central nervous system (CNS), infectious diseases, and cancer.[2][3]

This guide, prepared from the perspective of a Senior Application Scientist, provides a detailed exploration of the structure-activity relationships (SAR) of this compound analogs. We will dissect the causal relationships between specific structural modifications and resulting biological activity, present validated experimental protocols for synthesis and evaluation, and offer insights into the rational design of next-generation therapeutic agents based on this promising scaffold.

Chapter 1: The Core Pharmacophore of this compound

A pharmacophore model describes the essential steric and electronic features required for a molecule to interact with a specific biological target.[4][5] For the this compound scaffold, a general pharmacophore can be proposed based on its fundamental chemical properties. This model serves as the initial hypothesis for any drug design campaign.

The key features include:

-

Aromatic/Hydrophobic Group (HY/AR): The phenyl ring at the C5 position, which typically engages in hydrophobic or π-stacking interactions within a receptor's binding pocket.

-

Hydrogen Bond Acceptor (HBA): The carbonyl oxygen of the lactam ring is a strong hydrogen bond acceptor.

-

Hydrogen Bond Donor (HBD): The nitrogen atom (N1) of the lactam can act as a hydrogen bond donor.

-

Substitution Vectors: Key positions for chemical modification include the N1 position of the lactam and the ortho-, meta-, and para-positions of the phenyl ring. These vectors allow for the fine-tuning of potency, selectivity, and pharmacokinetic properties.

Chapter 2: General Synthesis of this compound Analogs

The synthesis of substituted piperidines and piperidinones can be achieved through various intra- and intermolecular reactions, including cyclizations and multicomponent reactions.[1] A common and reliable approach to the this compound core involves the cyclization of a suitable amino ester precursor, which can be readily synthesized from commercially available starting materials.

The following diagram outlines a representative synthetic workflow.

Experimental Protocol: Synthesis of this compound

This protocol describes a foundational synthesis. It is a self-validating system where successful isolation and characterization of the intermediate at each step confirms the viability of the subsequent transformation.

Step 1: Synthesis of ethyl 4-nitro-3-phenylbutanoate

-

To a solution of ethyl cinnamate (1 equiv.) in a suitable solvent like ethanol, add nitromethane (1.5 equiv.).

-

Add a catalytic amount of a strong base, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.1 equiv.), dropwise at 0°C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC until the starting material is consumed.

-

Quench the reaction with a saturated aqueous solution of NH₄Cl and extract the product with ethyl acetate.

-

Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield the desired nitro ester.

Step 2: Synthesis of ethyl 4-amino-3-phenylbutanoate

-

Dissolve the nitro ester from Step 1 (1 equiv.) in ethanol or methanol.

-

Add a catalyst, such as Palladium on carbon (10% w/w) or Raney Nickel.

-

Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until TLC analysis indicates complete reduction of the nitro group.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst and wash with the solvent.

-

Concentrate the filtrate under reduced pressure to obtain the crude amino ester, which is often used in the next step without further purification.

Step 3: Synthesis of this compound (Lactamization)

-

Dissolve the crude amino ester from Step 2 in a high-boiling point solvent like toluene or xylene.

-

Heat the solution to reflux (e.g., 110-140°C) for 12-24 hours. The cyclization often occurs with the elimination of ethanol. A Dean-Stark trap can be used to remove ethanol and drive the reaction to completion.

-

Cool the reaction mixture and concentrate under reduced pressure.

-

Purify the resulting solid by recrystallization or column chromatography to obtain pure this compound.

Chapter 3: Core Structure-Activity Relationship (SAR) Insights

The exploration of SAR is a systematic process where modifications to a lead compound are correlated with changes in biological activity.[3][6] This allows for the development of a predictive model for designing more potent and selective analogs.

A. Substitutions on the Phenyl Ring

The phenyl ring at the C5 position is a primary site for modification to probe interactions within the target's hydrophobic pocket and to modulate electronic properties.

-

Electronic Effects: The introduction of electron-withdrawing groups (EWGs) like halogens (-F, -Cl) or trifluoromethyl (-CF₃) often enhances activity. This can be attributed to improved membrane permeability, metabolic stability, or specific electronic interactions with the target protein. For related arylpiperidine scaffolds, chloro and trifluoromethyl substituents have been shown to yield potent antitubercular agents.[3][7]

-

Steric Effects & Positional Isomerism: The position of the substituent is critical.

-

Para-position: Often well-tolerated and can be a key interaction point. A para-chloro or para-trifluoromethyl group frequently leads to a significant increase in potency.[7]

-

Meta-position: Can be crucial for achieving selectivity between different receptor subtypes. For some arylpiperazine derivatives, this position is implicated in distinguishing between 5-HT1A and alpha 1 receptor affinity.[8]

-

Ortho-position: Substitution here is often detrimental due to steric hindrance, which can disrupt the optimal conformation for binding. However, in some cases, an ortho-substituent with negative potential can be favorable.[8]

-

Table 1: SAR Summary of Phenyl Ring Substitutions

| Position | Substituent Type | General Effect on Activity | Rationale / Example |

|---|---|---|---|

| para | Halogen (e.g., -Cl, -F) | Often increases potency | Enhances binding affinity and metabolic stability.[3] |

| para | Trifluoromethyl (-CF₃) | Often significantly increases potency | Strong electron-withdrawing nature and lipophilicity can improve target engagement.[7] |

| meta | Small EWG/EDG | Can modulate selectivity | May allow discrimination between closely related receptor subtypes.[8] |

| ortho | Bulky Group | Generally decreases potency | Steric clash with the binding site. |

| ortho | Small, electronegative group | Can be favorable | May form specific hydrogen bonds or electrostatic interactions.[8] |

B. Modifications of the Piperidin-2-one Ring

-

N1-Substitution: The lactam nitrogen is a key handle for modification.

-

Small Alkyl Groups: Introducing small alkyl groups (e.g., methyl, ethyl) can increase lipophilicity and block the hydrogen bond donor capability of the N-H group. This can be beneficial if the target pocket is hydrophobic in this region but detrimental if an H-bond donation is required for binding.

-

Larger/Functionalized Groups: Appending larger groups, such as benzyl or phenethyl moieties, can allow the molecule to access secondary binding pockets, potentially increasing potency and altering the pharmacological profile.

-

-

Other Ring Positions (C3, C4, C6):

-

Substitution at these positions is less common but can be used to alter the conformation of the piperidinone ring or introduce additional points of interaction.

-

For example, introducing a hydroxyl group can provide a new hydrogen bonding opportunity, while a methyl group could provide a beneficial steric interaction or block metabolism at that site.

-

Chapter 4: Protocols for Biological Evaluation

To establish a clear SAR, a robust and reproducible biological assay is essential. Assuming the this compound analogs are designed as enzyme inhibitors (e.g., for urease or acetylcholinesterase, common targets for piperidine derivatives[9]), a standard in vitro enzyme inhibition assay would be employed.

Experimental Protocol: In Vitro Enzyme Inhibition Assay

-

Preparation of Reagents:

-

Prepare a stock solution of the target enzyme in a suitable buffer (e.g., phosphate buffer, pH 7.4).

-

Prepare a stock solution of the enzyme's substrate.

-

Prepare serial dilutions of the this compound test compounds and a known reference inhibitor in DMSO.

-

-

Assay Procedure (96-well plate format):

-

To each well, add the buffer solution.

-

Add a small volume (e.g., 1-2 µL) of the test compound solution (or DMSO for control wells).

-

Add the enzyme solution to all wells except the blank.

-

Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding the substrate solution to all wells.

-

Measure the rate of product formation over time using a plate reader (e.g., by monitoring changes in absorbance or fluorescence).

-

-

Data Analysis:

-

Calculate the percentage of enzyme inhibition for each compound concentration relative to the DMSO control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

-

Conclusion and Future Directions

The this compound scaffold is a versatile and promising starting point for the development of new therapeutic agents. The structure-activity relationships discussed in this guide highlight several key principles for rational drug design:

-

Phenyl Ring Substitution is Key: The para-position of the phenyl ring is a critical "hotspot" for modification, where electron-withdrawing groups like -Cl and -CF₃ are consistently shown to enhance biological activity across related scaffolds.

-

N1-Alkylation Modulates Properties: The lactam nitrogen provides a convenient handle for altering lipophilicity and exploring interactions in adjacent binding pockets.

-

Stereochemistry Matters: While not detailed extensively here, the chirality at the C5 position is crucial and must be controlled and evaluated, as different enantiomers often exhibit vastly different biological activities.

Future research in this area should focus on:

-

Exploring Novel Phenyl Ring Bioisosteres: Replacing the phenyl ring with other aromatic or heteroaromatic systems could lead to novel intellectual property and improved drug-like properties.

-

Structure-Based Design: If the biological target is known, using X-ray crystallography or cryo-EM to solve the structure of the target in complex with a ligand can provide atomic-level insights, enabling highly rational, structure-based drug design.

-

Computational Modeling: Employing computational tools like pharmacophore modeling and 3D-QSAR can help refine SAR models and prioritize the synthesis of the most promising analogs, saving time and resources.[8][10]

By integrating these strategies, researchers can continue to unlock the full therapeutic potential of the this compound scaffold.

References

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery, synthesis, and biological evaluation of piperidinol analogs with anti-tuberculosis activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. fiveable.me [fiveable.me]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and structure-activity relationships of a new model of arylpiperazines. 2. Three-dimensional quantitative structure-activity relationships of hydantoin-phenylpiperazine derivatives with affinity for 5-HT1A and alpha 1 receptors. A comparison of CoMFA models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. scielo.br [scielo.br]

- 10. Pharmacophore Modelling and 3D-QSAR Studies on N3-Phenylpyrazinones as Corticotropin-Releasing Factor 1 Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

In silico prediction of 5-Phenylpiperidin-2-one bioactivity

An In-Depth Technical Guide: In Silico Prediction of 5-Phenylpiperidin-2-one Bioactivity

Abstract

The imperative to accelerate drug discovery while minimizing costs has positioned in silico computational methods as a cornerstone of modern pharmaceutical research.[1][2] This technical guide provides a comprehensive, step-by-step workflow for predicting the bioactivity of this compound, a small molecule featuring the privileged piperidine scaffold.[3][4] We navigate the entire computational pipeline, from initial target hypothesis and molecular docking to Quantitative Structure-Activity Relationship (QSAR) modeling and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling. This document is designed for researchers, computational chemists, and drug development professionals, offering not only procedural protocols but also the underlying scientific rationale for each methodological choice. By integrating structure-based and ligand-based techniques, we construct a holistic predictive model of the molecule's potential therapeutic relevance and liabilities.

Introduction: The Rationale for a Computational Approach

The drug discovery process is a notoriously lengthy and expensive endeavor, with high attrition rates in preclinical and clinical phases.[5] Computational drug discovery, or computer-aided drug design (CADD), mitigates these challenges by enabling the rapid screening of vast chemical spaces and prioritizing candidates with the highest probability of success.[6] This in silico approach significantly reduces the reliance on costly and time-consuming experimental assays in the early stages.[2]

The molecule of interest, This compound , belongs to the piperidine class of heterocyclic compounds. The piperidine ring is a "privileged scaffold," appearing in a vast array of approved pharmaceutical agents and natural alkaloids, demonstrating a wide spectrum of biological activities including anticancer, antioxidant, and CNS-modulating effects.[3][4][7] Given this chemical pedigree, this compound represents a compelling candidate for bioactivity investigation.

This guide provides a self-validating framework to:

-

Identify Potential Biological Targets: Hypothesize protein targets based on structural similarity to known bioactive molecules.

-

Evaluate Binding Affinity and Mode: Employ molecular docking to predict how the molecule interacts with its putative target at an atomic level.[8]

-

Model Structure-Activity Relationships: Outline the principles of QSAR to understand how structural features might influence biological activity.[9]

-

Profile Drug-Likeness and Safety: Predict ADMET properties to assess the molecule's viability as a drug candidate.[10][11]

By following this workflow, researchers can generate a robust, data-driven hypothesis regarding the bioactivity of this compound, providing a strong foundation for subsequent in vitro and in vivo validation.

Section 1: The Overall In Silico Prediction Workflow

A successful computational analysis relies on an integrated workflow where insights from one method inform the next. Our approach combines multiple techniques to build a comprehensive profile of the target molecule.

Caption: The integrated workflow for in silico bioactivity prediction.

Section 2: Target Hypothesis and Preparation

Rationale for Target Selection

Before any docking can occur, a plausible biological target must be identified. A primary strategy for novel compounds is to leverage the principle of chemical similarity: molecules with similar structures often interact with similar targets. Literature reveals that phenylpiperidine analogues can act as modulators of serotonin receptors.[12] Specifically, the Serotonin 5-HT2C receptor , a G-protein coupled receptor implicated in mood, appetite, and cognition, serves as a compelling hypothetical target for our investigation.

Ligand Preparation Protocol

The accuracy of any simulation begins with a chemically correct representation of the ligand.

Objective: To generate a low-energy, 3D conformation of this compound with correct atom types, bond orders, and protonation states.

Methodology:

-

Obtain 2D Structure: Retrieve the SMILES (Simplified Molecular Input Line Entry System) string for 1-Phenylpiperidin-2-one (a close structural relative) from a public database like PubChem (CID: 571760).[13] Modify it as needed for the 5-phenyl isomer.

-

Generate 3D Coordinates: Use a computational chemistry tool (e.g., Avogadro, ChemDraw 3D) to convert the 2D representation into a 3D structure.

-

Energy Minimization: This is a critical step to find a stable, low-energy conformation.

-

Causality: A high-energy starting conformation can lead to inaccurate docking poses and binding energies. Energy minimization relaxes steric clashes and optimizes bond lengths and angles to find a more realistic structure.

-

Protocol: Apply a suitable force field (e.g., MMFF94 or UFF) and run a steepest descent or conjugate gradient minimization algorithm until convergence is reached.

-

-

Assign Partial Charges and Define Rotatable Bonds: This is typically handled by docking preparation software (e.g., AutoDock Tools). The software calculates atomic charges (e.g., Gasteiger charges) and identifies rotatable bonds, which are essential for flexible ligand docking.

-

Save in Required Format: The final prepared ligand structure is saved in a docking-specific format, such as .pdbqt for AutoDock Vina.

Protein Target Preparation Protocol

Protein structures obtained from the Protein Data Bank (PDB) are raw experimental data and require cleaning.

Objective: To prepare the 5-HT2C receptor crystal structure for docking by removing non-essential molecules, correcting structural issues, and adding necessary atoms.

Methodology:

-

Obtain Protein Structure: Download the crystal structure of the human 5-HT2C receptor from the RCSB PDB database (e.g., PDB ID: 6BQG).

-

Remove Non-Essential Molecules:

-

Protocol: Delete all water molecules, co-solvents, and any co-crystallized ligands from the PDB file.

-

Causality: Water molecules in the binding site can be transient and may not be present when our ligand binds; removing them provides a clearer pocket for docking. The original ligand must be removed to make the binding site available.

-

-

Add Polar Hydrogens and Assign Charges:

-

Protocol: Use software like AutoDock Tools or Schrödinger's Protein Preparation Wizard to add hydrogen atoms.

-

Causality: Crystal structures often do not resolve hydrogen atoms. Adding them is crucial for defining the correct ionization states of residues (like Asp, Glu, His) and for accurate hydrogen bond calculations, which are a major component of binding affinity.

-

-

Define the Binding Pocket (Grid Box Generation):

-

Protocol: Identify the active site, typically where the co-crystallized ligand was bound. Define a 3D grid box that encompasses this entire site.

-

Causality: Molecular docking algorithms search for the best ligand pose within this defined space. A well-defined box focuses the computational effort, increasing both speed and accuracy. A box that is too small may miss the true binding mode, while one that is too large wastes computational resources.

-

-

Save in Docking Format: Save the prepared receptor structure as a .pdbqt file.

Section 3: Molecular Docking Simulation

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[8] The output provides a binding affinity score (a proxy for binding strength) and a 3D "pose" of the ligand in the active site.

References

- 1. Computational approaches to drug design | Drug Discovery News [drugdiscoverynews.com]

- 2. What is the significance of QSAR in drug design? [synapse.patsnap.com]

- 3. researchgate.net [researchgate.net]

- 4. scispace.com [scispace.com]

- 5. Drug Discovery Workflow - What is it? [vipergen.com]

- 6. researchgate.net [researchgate.net]

- 7. nwmedj.org [nwmedj.org]

- 8. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. neovarsity.org [neovarsity.org]

- 10. tandfonline.com [tandfonline.com]

- 11. Open access in silico tools to predict the ADMET profiling of drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Discovery of 4-Phenylpiperidine-2-Carboxamide Analogues as Serotonin 5-HT2C Receptor-Positive Allosteric Modulators with Enhanced Drug-like Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 1-Phenylpiperidin-2-one | C11H13NO | CID 571760 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-Phenylpiperidin-2-one in Central Nervous System Research

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutics targeting the central nervous system (CNS).[1][2] Within this vast chemical space, 5-Phenylpiperidin-2-one, a lactam derivative, represents a molecule of significant interest for CNS research. Its structural similarity to known neuroactive compounds suggests a potential to modulate key neurotransmitter systems. This technical guide provides a comprehensive overview of this compound, including its chemical properties, synthesis, and, by inference from closely related analogs, its putative role and mechanisms of action in the CNS. We further detail established experimental protocols for the synthesis and evaluation of such compounds, offering a framework for future investigation into this promising molecule.

Introduction: The Significance of the Phenylpiperidine Scaffold in CNS Drug Discovery

The piperidine ring is a prevalent motif in a multitude of natural products and pharmaceuticals.[2] Its conformational flexibility and ability to present substituents in defined spatial orientations make it an ideal scaffold for interacting with complex biological targets such as G-protein coupled receptors (GPCRs) and ion channels. When functionalized with a phenyl group, the resulting phenylpiperidine core is a well-established pharmacophore found in drugs targeting a range of CNS disorders. A prime example is methylphenidate, a norepinephrine-dopamine reuptake inhibitor used in the treatment of ADHD, which features a phenyl(piperidin-2-yl)acetate structure.

The introduction of a carbonyl group to form a piperidinone (or valerolactam) ring, as seen in this compound, further refines the molecule's physicochemical properties, influencing its polarity, hydrogen bonding capacity, and metabolic stability. These modifications can significantly impact a compound's ability to cross the blood-brain barrier and its affinity for specific CNS targets.

Chemical Profile and Synthesis of this compound

Physicochemical Properties

A clear understanding of a compound's physicochemical properties is crucial for predicting its behavior in biological systems. The table below summarizes the key computed properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₃NO | Ark Pharma Scientific Limited[3] |

| Molecular Weight | 175.23 g/mol | PubChem |

| XLogP3 | 1.7 | PubChem |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 1 | PubChem |

| Rotatable Bond Count | 1 | PubChem |

Synthesis of the Piperidin-2-one Core

Caption: Generalized workflow for the synthesis of substituted piperidinones.

Putative Biological Activity and Mechanism of Action in the CNS

Direct pharmacological data for this compound is limited in the public domain. However, by examining structurally similar compounds, we can infer its likely biological targets and mechanisms of action.

Modulation of Serotonergic and Dopaminergic Systems

The phenylpiperidine scaffold is a common feature in ligands for serotonin (5-HT) and dopamine (D) receptors. Research into related compounds provides compelling evidence for this potential interaction:

-

Serotonin 5-HT2C Receptors: A study on 4-phenylpiperidine-2-carboxamide analogues identified them as positive allosteric modulators (PAMs) of the 5-HT2C receptor.[4] The 5-HT2C receptor is a GPCR predominantly found in the CNS that plays a role in neuropsychiatric and metabolic disorders.[4]

-

Dopamine D2 and Serotonin 5-HT1A Receptors: A series of 5-piperidinyl-1H-benzo[d]imidazol-2(3H)-ones have been synthesized and shown to possess dual binding affinity for D2 and 5-HT1A receptors.[5]

Based on these findings, it is plausible that this compound could exhibit affinity for one or more of these receptor subtypes, potentially acting as an agonist, antagonist, or modulator.

The following diagram illustrates a potential signaling pathway that could be modulated by a 5-HT2C receptor PAM.

Caption: Putative modulation of the 5-HT2C receptor signaling pathway.

Experimental Protocols for Evaluation

To elucidate the precise pharmacological profile of this compound, a series of in vitro and in vivo assays are necessary. The following protocols are standard methodologies used in CNS drug discovery.

In Vitro Radioligand Binding Assay

This assay determines the affinity of a test compound for a specific receptor.

Objective: To determine the binding affinity (Ki) of this compound for a panel of CNS receptors (e.g., 5-HT2C, D2, 5-HT1A).

Materials:

-

Cell membranes expressing the receptor of interest.

-

Radioligand specific for the receptor (e.g., [³H]-mesulergine for 5-HT2C).

-

Test compound (this compound) at various concentrations.

-

Non-specific binding control (a high concentration of a known ligand).

-

Scintillation counter and vials.

Procedure:

-

Prepare a series of dilutions of the test compound.

-

In a 96-well plate, add the cell membranes, radioligand, and either the test compound, vehicle control, or non-specific binding control.

-

Incubate the plate to allow for binding equilibrium.

-

Rapidly filter the contents of each well through a filter mat to separate bound from unbound radioligand.

-

Wash the filters to remove any remaining unbound radioligand.

-

Place the filter mats in scintillation vials with scintillation fluid.

-

Quantify the radioactivity in each vial using a scintillation counter.

-

Calculate the specific binding at each concentration of the test compound and determine the IC50, from which the Ki can be calculated using the Cheng-Prusoff equation.

In Vivo Behavioral Models

In vivo models are essential for assessing the physiological and behavioral effects of a compound.

Objective: To evaluate the potential anxiolytic, antidepressant, or antipsychotic-like effects of this compound in rodent models.

Example Model: The Forced Swim Test (Antidepressant-like activity)

Materials:

-

Male mice or rats.

-

Test compound (this compound) and vehicle control.

-

A transparent cylindrical tank filled with water.

-

Video recording and analysis software.

Procedure:

-

Administer the test compound or vehicle to the animals at a predetermined time before the test.

-

Place each animal individually into the swim tank for a 6-minute session.

-

Record the session and score the duration of immobility during the last 4 minutes of the test.

-

A significant decrease in immobility time compared to the vehicle-treated group suggests an antidepressant-like effect.

Future Directions and Therapeutic Potential

The structural features of this compound and its relationship to known CNS-active molecules suggest that it is a compound worthy of further investigation. Future research should focus on:

-

Comprehensive Pharmacological Profiling: A broad screen against a panel of CNS targets will be crucial to identify its primary mechanism of action and any potential off-target effects.

-

In Vivo Efficacy Studies: Should in vitro studies reveal a promising profile, evaluation in relevant animal models of CNS disorders (e.g., anxiety, depression, psychosis) will be the next logical step.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and testing of analogs of this compound will help to optimize its potency, selectivity, and pharmacokinetic properties.

Given the established role of serotonergic and dopaminergic systems in a wide range of neurological and psychiatric conditions, this compound and its derivatives could represent a novel starting point for the development of therapeutics for these disorders.

Conclusion

This compound is a molecule with significant potential for CNS research. While direct pharmacological data is currently sparse, its structural relationship to known neuroactive compounds, particularly those targeting serotonin and dopamine receptors, provides a strong rationale for its investigation. The synthetic and analytical protocols outlined in this guide offer a clear path forward for researchers to elucidate the pharmacological profile of this intriguing compound and to explore its potential as a novel therapeutic agent for CNS disorders.

References

- 1. Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, 5-HT1A and 5-HT2A receptor activity of new 1-phenylpiperazinylpropyl derivatives with arylalkyl substituents in position 7 of purine-2,6-dione - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of 4-Phenylpiperidine-2-Carboxamide Analogues as Serotonin 5-HT2C Receptor-Positive Allosteric Modulators with Enhanced Drug-like Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and dual D2 and 5-HT1A receptor binding affinities of 5-piperidinyl and 5-piperazinyl-1H-benzo[d]imidazol-2(3H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Pharmacophore of 5-Phenylpiperidin-2-one for Anticonvulsant Drug Design

Abstract

The 5-phenylpiperidin-2-one scaffold represents a promising starting point for the development of novel anticonvulsant agents. Its structural simplicity, combined with the presence of key chemical features known to be crucial for interaction with central nervous system targets, makes it a subject of significant interest in medicinal chemistry. This technical guide provides an in-depth exploration of the pharmacophore of this compound, synthesizing data from structure-activity relationship (SAR) studies of analogous compounds and established principles of anticonvulsant drug design. We will dissect the essential structural motifs, propose a comprehensive pharmacophore model, and detail the experimental and computational workflows necessary for its validation and application in the discovery of next-generation antiepileptic drugs (AEDs). This document is intended for researchers, scientists, and drug development professionals actively engaged in the field of neuroscience and medicinal chemistry.

Introduction: The Rationale for this compound in Anticonvulsant Research

Epilepsy is a prevalent neurological disorder, and despite the availability of numerous AEDs, a significant portion of patients remain refractory to treatment, highlighting the urgent need for novel therapeutic agents.[1] The core strategy in the design of new anticonvulsants often involves the identification and optimization of privileged scaffolds that interact with key pathological targets, such as voltage-gated ion channels or inhibitory neurotransmitter systems.

The this compound structure is noteworthy as it incorporates a lactam ring system, a common feature in various biologically active compounds. The presence of a phenyl group, a quintessential hydrophobic feature in many anticonvulsants, further enhances its potential. This guide will establish a foundational pharmacophore model for this scaffold, providing a roadmap for its chemical exploration and optimization.

Deconstructing the Core Scaffold: Key Pharmacophoric Features

Based on extensive literature on anticonvulsant compounds, a generally accepted pharmacophore model includes several key features that are present in the this compound structure.[1][2] These are:

-

A Hydrophobic Aryl Ring: This feature, represented by the phenyl group at the 5-position, is crucial for establishing hydrophobic interactions within the binding pocket of target proteins. The substitution pattern on this ring can significantly modulate activity.

-

A Hydrogen Bond Acceptor/Donor (HBA/HBD) Unit: The lactam moiety of the piperidin-2-one ring is a critical component. The carbonyl oxygen acts as a strong hydrogen bond acceptor, while the adjacent nitrogen can act as a hydrogen bond donor.

-

An Electron Donor Feature: The nitrogen atom of the lactam also serves as an electron donor site.[3]

These core features form the basis of our proposed pharmacophore model for this compound.